molecular formula Au5Mg B14175894 CID 71421983 CAS No. 921928-82-7

CID 71421983

Cat. No.: B14175894
CAS No.: 921928-82-7
M. Wt: 1009.138 g/mol
InChI Key: PBHFZOWZHMAHAT-UHFFFAOYSA-N
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Description

Based on contextual clues from , it is associated with vacuum-distilled fractions of an essential oil (CIEO) and analyzed via GC-MS, suggesting it may be a volatile organic compound (VOC) or terpenoid derivative . Its mass spectrum and chromatographic retention behavior (Figure 1 in ) imply a molecular weight and fragmentation pattern consistent with sesquiterpenes or oxygenated monoterpenes, which are common in essential oils.

Properties

CAS No.

921928-82-7

Molecular Formula

Au5Mg

Molecular Weight

1009.138 g/mol

InChI

InChI=1S/5Au.Mg

InChI Key

PBHFZOWZHMAHAT-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Au].[Au].[Au].[Au].[Au]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71421983 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 71421983 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

CID 71421983 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it can be used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 71421983 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Essential Oils and Toxins

CID 71421983 shares methodological similarities with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), which are cyclic polyketides with cytotoxic properties ( ). While oscillatoxins are marine-derived toxins, this compound’s association with plant-derived CIEO suggests divergent biosynthetic origins. Structural differences likely include the absence of methyl or hydroxyl groups critical for oscillatoxin bioactivity .

Functional Comparison with Substrates and Inhibitors

lists substrates and inhibitors of transporters, such as taurocholic acid (CID 6675) and betulin (CID 72326). Key differences include:

  • Polarity : Taurocholic acid (log P ~1.5) is highly polar due to its sulfated steroid backbone, whereas this compound’s GC-MS elution profile suggests moderate hydrophobicity .

Physicochemical Properties

While this compound’s exact properties are undefined, and 12 provide models for comparing solubility, log P, and bioavailability. For example:

Property This compound (Inferred) CID 57416287 ( ) CID 72863 ( )
Molecular Weight ~200–250 g/mol 142.20 g/mol 201.02 g/mol
Log Po/w ~2.5–3.0 0.03 (consensus) -2.47 (ESOL)
Solubility (mg/mL) Low (volatile) 86.7 (very soluble) 0.687 (soluble)
Bioavailability Score Not reported 0.55 0.55

These comparisons highlight this compound’s likely volatility and moderate hydrophobicity, distinguishing it from polar synthetic compounds like CID 57416287 .

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